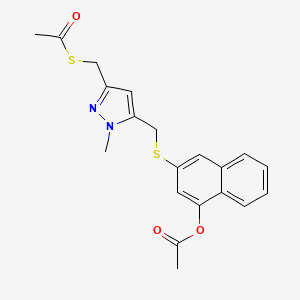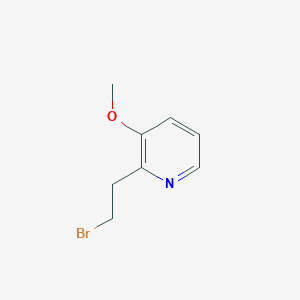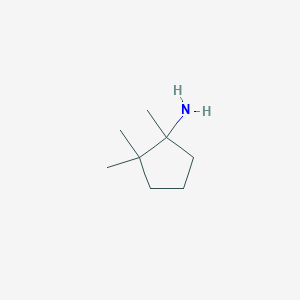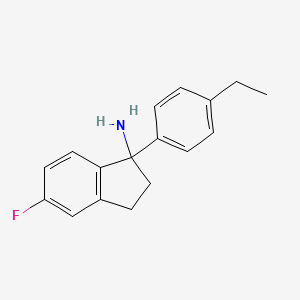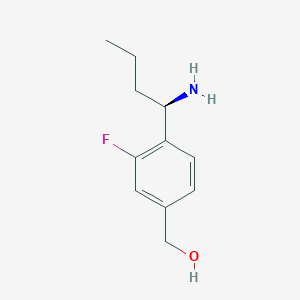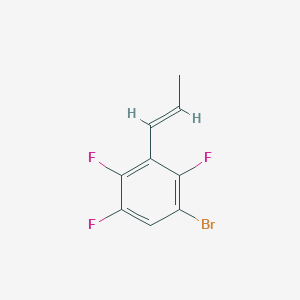
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Fluorination: The fluorine atoms are introduced using fluorinating agents like Selectfluor or elemental fluorine under controlled conditions.
Alkylation: The prop-1-en-1-yl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydro derivatives or fully reduced aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Bromo-2,4,5-trifluorobenzene: Lacks the prop-1-en-1-yl group, making it less versatile in certain reactions.
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different reactivity.
(E)-1-Bromo-2,4,5-trifluoro-3-(methyl)benzene: Has a methyl group instead of the prop-1-en-1-yl group, affecting its chemical properties.
Uniqueness
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is unique due to the combination of bromine, fluorine, and the prop-1-en-1-yl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrF3 |
|---|---|
Peso molecular |
251.04 g/mol |
Nombre IUPAC |
1-bromo-2,4,5-trifluoro-3-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2+ |
Clave InChI |
YQTYFHPKPZELFI-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C1=C(C(=CC(=C1F)Br)F)F |
SMILES canónico |
CC=CC1=C(C(=CC(=C1F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


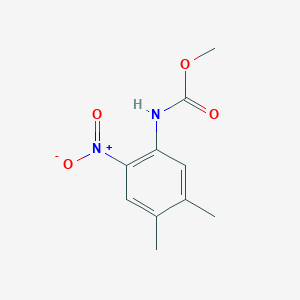

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
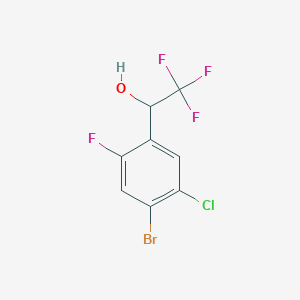
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
